molecular formula C16H20N2O4 B8742560 tert-butyl 5,6-dihydro-4-(4-nitrophenyl)pyridine-1(2H)-carboxylate

tert-butyl 5,6-dihydro-4-(4-nitrophenyl)pyridine-1(2H)-carboxylate

Cat. No. B8742560
M. Wt: 304.34 g/mol
InChI Key: PKYRLRVLXYAKPM-UHFFFAOYSA-N
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Patent
US09012461B2

Procedure details

A solution of 2 M Na2CO3 (5.66 mL, 11.3 mmol) was added to a mixture of 4-nitrophenylboronic acid (0.831 g, 4.98 mmol), tert-butyl 4-(((trifluoromethyl)sulfonyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate (I42) (1.50 g, 4.53 mmol), LiCl (0.384 g, 9.06 mmol) and Pd(PPh3)4 (1.308 g, 1.132 mmol) in 1,4-dioxane (20 mL). The reaction mixture was stirred at 85-90° C. for 4 hours. The resulting mixture was dissolved in EtOAc (100 mL) and the organic layer was washed with H2O (50 mL), brine (50 mL) and dried over Na2SO4 to yield a dark red oil. The oil was purified by column chromatography on silica gel (0-20% EtOAc in petroleum benzine 40-60° C.) to yield the title compound (I43) (0.683 g, 50%) as a pale brown solid; 1H NMR (400 MHz, CDCl3) δ 8.24-8.16 (m, 2H), 7.55-7.47 (m, 2H), 6.23 (s, 1H), 4.14-4.12 (m, 2H), 3.66 (t, J=5.7 Hz, 2H), 2.55 (bs, 2H), 1.50 (s, 9H). LCMS Method C: rt 6.39 min; m/z 249 [M-Boc+2H]+, 205 [M−tButyl+2H]+.
Quantity
5.66 mL
Type
reactant
Reaction Step One
Quantity
0.831 g
Type
reactant
Reaction Step One
Name
Quantity
0.384 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.308 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Na+].[Na+].[N+:7]([C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1)([O-:9])=[O:8].FC(F)(F)S(O[C:25]1[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27][CH:26]=1)(=O)=O.[Li+].[Cl-]>O1CCOCC1.CCOC(C)=O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[N+:7]([C:10]1[CH:15]=[CH:14][C:13]([C:25]2[CH2:30][CH2:29][N:28]([C:31]([O:33][C:34]([CH3:37])([CH3:36])[CH3:35])=[O:32])[CH2:27][CH:26]=2)=[CH:12][CH:11]=1)([O-:9])=[O:8] |f:0.1.2,5.6,^1:57,59,78,97|

Inputs

Step One
Name
Quantity
5.66 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0.831 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)B(O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CCN(CC1)C(=O)OC(C)(C)C)(F)F
Name
Quantity
0.384 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
1.308 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
87.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85-90° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic layer was washed with H2O (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
to yield a dark red oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on silica gel (0-20% EtOAc in petroleum benzine 40-60° C.)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.683 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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